2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide
Description
2-Methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide is a synthetic small molecule characterized by a benzamide core substituted with a methyl group at the 2-position of the benzene ring and a morpholino moiety at the 6-position of the pyridine ring. Its molecular formula is C₁₇H₁₉N₃O₂, with a molecular weight of 297.35 g/mol. The morpholino group enhances solubility and bioavailability, making this compound a candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)17(21)19-14-6-7-16(18-12-14)20-8-10-22-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWREZDSMVEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide, also known by its CAS number 383146-21-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H18N3O
- Molecular Weight : 246.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The compound has shown potential as a modulator of the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cell proliferation and survival.
Biological Activities
- Anticancer Activity :
-
Antimicrobial Properties :
- Preliminary investigations have suggested that this compound possesses antimicrobial activity against several bacterial strains. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) studies, revealing promising results against Gram-positive and Gram-negative bacteria.
-
Neuroprotective Effects :
- Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This aspect is particularly relevant in the context of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in PubMed evaluated the efficacy of this compound on a panel of cancer cell lines, including those with KRAS mutations. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .
Case Study: Antimicrobial Activity
In a separate investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity, with MIC values ranging from 0.5 to 4 µg/mL .
Comparison with Similar Compounds
Key Findings:
The 4-chloro derivative’s higher molecular weight (317.77 vs. 297.35) and halogen presence may enhance binding affinity in hydrophobic pockets but increase toxicity risks .
Biological Activity: Limited direct studies are available for either compound. However, morpholino-pyridine benzamides are frequently explored as kinase inhibitors (e.g., PI3K, mTOR). The 2-methyl variant’s steric effects might favor selectivity for specific kinase domains, whereas the 4-chloro derivative’s electronic properties could enhance covalent binding in electrophilic environments .
Synthetic Accessibility :
- Both compounds are synthesized via palladium-catalyzed coupling reactions. The 4-chloro derivative’s commercial availability (Parchem Chemicals) suggests established synthetic routes, while the 2-methyl analog may require tailored optimization for regioselective methylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
